molecular formula C20H28N2O4 B13216173 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13216173
M. Wt: 360.4 g/mol
InChI Key: KZGXJACVRBRSOO-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C20H28N2O4 This compound is notable for its unique structure, which includes a benzyloxycarbonyl group and a piperidine ring substituted with a methylpiperidinyl group

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. The methylpiperidinyl group is then added via a substitution reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

5-(3-methylpiperidin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C20H28N2O4/c1-15-6-5-9-21(11-15)18-10-17(19(23)24)12-22(13-18)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14H2,1H3,(H,23,24)

InChI Key

KZGXJACVRBRSOO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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